molecular formula C19H23N3O5S B2560274 methyl 5-((4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methyl)furan-2-carboxylate CAS No. 2034608-91-6

methyl 5-((4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methyl)furan-2-carboxylate

Cat. No.: B2560274
CAS No.: 2034608-91-6
M. Wt: 405.47
InChI Key: AGGRHSPCRIYDET-UHFFFAOYSA-N
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Description

Methyl 5-((4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methyl)furan-2-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound belongs to the class of furan derivatives, characterized by a furan ring—a five-membered aromatic ring with one oxygen atom. Its structural complexity arises from the combination of a furan ring, a piperidine moiety, and a benzo[c][1,2,5]thiadiazole unit.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-((4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methyl)furan-2-carboxylate typically involves multiple steps:

  • Formation of the Furan Ring: : The synthesis starts with the preparation of the furan ring through a cyclization reaction involving appropriate precursors such as 2-furancarboxylic acid.

  • Introduction of the Piperidine Moiety: : The next step involves attaching a piperidine group to the furan ring. This is often achieved through reductive amination or nucleophilic substitution.

  • Incorporation of the Benzo[c][1,2,5]thiadiazole Unit:

Industrial Production Methods

In industrial settings, the production of this compound may be scaled up using continuous flow reactors to ensure consistent yield and purity. Optimizing reaction conditions, such as temperature, pressure, and reaction time, is crucial for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, especially at the methyl groups, leading to the formation of corresponding alcohol or carboxylic acid derivatives.

  • Reduction: : Reduction reactions can target the benzo[c][1,2,5]thiadiazole unit, potentially altering its electronic properties.

  • Substitution: : The piperidine moiety allows for nucleophilic or electrophilic substitution reactions, enabling modifications to enhance the compound's properties.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, chromium trioxide.

  • Reducing Agents: : Lithium aluminium hydride, sodium borohydride.

  • Catalysts: : Palladium on carbon (Pd/C), platinum dioxide (PtO2).

Major Products

The major products from these reactions include various functionalized derivatives that maintain the core structure but exhibit altered physical and chemical properties.

Scientific Research Applications

Methyl 5-((4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methyl)furan-2-carboxylate has numerous research applications, including:

  • Chemistry: : As a building block for synthesizing more complex molecules, especially in the field of organic electronics.

  • Biology: : Investigating its potential as a biochemical probe due to its ability to interact with specific biological targets.

  • Medicine: : Exploring its pharmacological properties for developing new therapeutic agents.

  • Industry: : Its potential use in materials science for creating advanced materials with unique electronic properties.

Mechanism of Action

The mechanism of action for this compound involves its interaction with specific molecular targets. The benzo[c][1,2,5]thiadiazole unit can engage in π-π stacking interactions, while the piperidine moiety may contribute to binding affinity through hydrogen bonding. The pathways involved often include modulation of signaling cascades or inhibition of enzymatic activity.

Comparison with Similar Compounds

Methyl 5-((4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methyl)furan-2-carboxylate stands out due to its unique combination of a furan ring, a piperidine moiety, and a benzo[c][1,2,5]thiadiazole unit. Similar compounds include:

  • 5-((4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methyl)furan-2-carboxamide

  • 5-((4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methyl)thiophene-2-carboxylate

  • Methyl 5-((4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methyl)thiophene-2-carboxylate

Biological Activity

Methyl 5-((4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methyl)furan-2-carboxylate (CAS Number: 2034608-91-6) is a complex organic compound that has garnered interest due to its potential biological activities. This article provides an overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H23N3O5SC_{19}H_{23}N_{3}O_{5}S, with a molecular weight of 405.5 g/mol. The compound features a furan ring, a piperidine moiety, and a thiadiazole derivative, which are known for their diverse biological activities.

PropertyValue
Molecular FormulaC19H23N3O5SC_{19}H_{23}N_{3}O_{5}S
Molecular Weight405.5 g/mol
CAS Number2034608-91-6

Biological Activity

Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing thiadiazole and piperidine structures. For instance, derivatives similar to this compound have shown significant cytotoxic effects against various cancer cell lines.

In vitro tests indicated that certain thiadiazole derivatives induced cell cycle arrest in cancer cells (e.g., MCF-7 breast cancer cells and HepG2 liver cancer cells), leading to increased apoptosis rates. For example:

CompoundCell LineIC50 (µg/mL)Mechanism of Action
Thiadiazole DerivativeMCF-70.28Induces G2/M phase arrest
Thiadiazole DerivativeHepG29.6Down-regulates MMP2 and VEGFA expression

The Bax/Bcl-2 ratio was significantly elevated in treated cells, indicating enhanced apoptosis through mitochondrial pathways .

Monoamine Oxidase Inhibition
Another area of research involves the inhibition of monoamine oxidase (MAO), an enzyme linked to neurodegenerative diseases and depression. Compounds similar to this compound have been evaluated for their MAO-A inhibitory activity. The results demonstrated that several derivatives exhibited potent inhibitory effects with IC50 values comparable to established MAO inhibitors:

CompoundMAO-A IC50 (µM)Reference Inhibitor IC50 (µM)
Thiadiazole Derivative<10Moclobemide: 0.15

These findings suggest that the compound may serve as a lead for developing new MAO inhibitors .

The biological activity of this compound can be attributed to several mechanisms:

  • Cell Cycle Arrest : Induction of cell cycle arrest at specific phases (G1/S or G2/M).
  • Apoptosis Induction : Modulation of apoptotic pathways through the regulation of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins.
  • Enzyme Inhibition : Inhibition of enzymes like MAO-A leads to increased levels of neurotransmitters such as serotonin and norepinephrine.

Case Studies

Several studies have investigated the biological activity of related compounds:

  • Cytotoxicity in Cancer Cells : A study demonstrated that a derivative with a similar structure exhibited significant cytotoxicity against breast cancer cell lines with an IC50 value of <0.30μg/mL<0.30\mu g/mL .
  • MAO-A Inhibition : Another study reported that compounds derived from the thiadiazole framework showed promising results in inhibiting MAO-A activity with IC50 values ranging from <10μM<10\mu M to <0.15μM<0.15\mu M, indicating potential therapeutic applications in mood disorders .

Properties

IUPAC Name

methyl 5-[[4-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)piperidin-1-yl]methyl]furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O5S/c1-20-16-5-3-4-6-17(16)22(28(20,24)25)14-9-11-21(12-10-14)13-15-7-8-18(27-15)19(23)26-2/h3-8,14H,9-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGGRHSPCRIYDET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N(S1(=O)=O)C3CCN(CC3)CC4=CC=C(O4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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